1,4-Dimethylindoline-2-thione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
156136-53-7 |
|---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
1,4-dimethyl-3H-indole-2-thione |
InChI |
InChI=1S/C10H11NS/c1-7-4-3-5-9-8(7)6-10(12)11(9)2/h3-5H,6H2,1-2H3 |
InChI Key |
OBHRLUPESWKXAW-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(=S)N(C2=CC=C1)C |
Canonical SMILES |
CC1=C2CC(=S)N(C2=CC=C1)C |
Synonyms |
2H-Indole-2-thione, 1,3-dihydro-1,4-dimethyl- |
Origin of Product |
United States |
Reactions at the Sulfur Atom:
S-Alkylation and S-Acylation: As discussed previously, the sulfur atom is highly nucleophilic, especially when deprotonated. It readily reacts with a variety of electrophiles like alkyl halides, acyl halides, and α-halo ketones to form stable S-substituted 2-thio-indole derivatives. researchgate.net
Oxidation: The thione or the corresponding thiol can be oxidized. Mild oxidation can lead to the formation of a disulfide bridge, linking two indole (B1671886) units. Stronger oxidizing agents can convert the sulfur to higher oxidation states, such as sulfoxides, sulfones, or sulfonic acids, significantly altering the electronic properties and solubility of the molecule.
Reactions at the C3 Position:
Condensation Reactions: The C3-methylene group is activated by the adjacent thiocarbonyl group. In the presence of a base, it can be deprotonated and undergo condensation reactions with aldehydes and ketones (a Knoevenagel-type condensation) to introduce exocyclic double bonds.
Annulation and Cyclization: The C3-anion is a key intermediate for building fused ring systems. A notable example is the base-mediated [3 + 2]-annulation reaction with various electrophiles to construct functionalized thieno[2,3-b]indoles, which are privileged structures in medicinal chemistry. nih.gov
Reactions on the Aromatic Ring:
Electrophilic Aromatic Substitution (SEAr): The indole (B1671886) nucleus of the thiol tautomer is electron-rich and can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the existing methyl and sulfur substituents will influence the position of the incoming electrophile, typically favoring the C5 or C7 positions. nih.gov
The table below summarizes various derivatization strategies for the indoline-2-thione (B1305242) scaffold.
| Reaction Site | Reagents and Conditions | Type of Modification | Resulting Structure |
| Sulfur | Alkyl halide (e.g., R-Br), Base (e.g., NaH, K₂CO₃) | S-Alkylation | 2-(Alkylthio)indole derivative |
| Sulfur | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Oxidation | Disulfide, Sulfoxide, or Sulfone derivative |
| C3-Position | Aldehyde/Ketone, Base (e.g., piperidine) | Knoevenagel Condensation | 3-Alkylidene-indoline-2-thione |
| C3 & Sulfur | Morita–Baylis–Hillman adducts, Base nih.gov | [3+2] Annulation | Fused Thieno[2,3-b]indole system |
| Aromatic Ring | NBS, CCl₄ | Halogenation | Bromo-substituted indole derivative |
| Aromatic Ring | HNO₃, H₂SO₄ | Nitration | Nitro-substituted indole derivative |
These strategies highlight the utility of 1,4-Dimethylindoline-2-thione as a versatile building block for the synthesis of a diverse array of more complex and functionalized indole derivatives.
Structural Diversification and Heterocyclic Annulation from 1,4 Dimethylindoline 2 Thione Precursors
Synthesis of Novel Indole-Fused Heterocyclic Systems
The strategic use of indoline-2-thiones as binucleophilic synthons enables the construction of numerous indole-annulated heterocyclic compounds. acs.org The substitution pattern on the indoline-2-thione (B1305242) core, particularly at the N-1 and C-3 positions, plays a crucial role in directing the regioselectivity of cyclization reactions and determining the final heterocyclic product.
Thieno[2,3-b]indoles are a significant class of sulfur-containing heterocycles. nih.gov One effective strategy for their synthesis involves the reaction of indoline-2-thiones with electrophilic partners. researchgate.net For N-methylated indoline-2-thiones, a cascade cyclization can be initiated with adducts of nitroalkenes. acs.org
| Indoline-2-thione Reactant | Electrophilic Partner | Key Conditions | Product | Yield |
|---|---|---|---|---|
| N-methylindoline-2-thione | Hydrazinonitroalkene | AcOH, rt, 3h | Dihydrothienoindole Intermediate | 46% acs.org |
| N-methylindoline-2-thione | Rauhut–Currier adduct of nitroalkene | AcOH, rt, 19h | Indole-annulated thiophene (B33073) | 20% acs.org |
The complex pentacyclic system of tetrahydrobenzo acs.orgresearchgate.netisothiochromeno[3,4-b]indoles can be synthesized from indoline-2-thione precursors through a scandium(III) triflate-catalyzed annulation reaction. researchgate.net This transformation involves the reaction of an indoline-2-thione with an α-benzylidene-β-tetralone.
The reaction proceeds via a thio-Michael addition/nucleophilic addition/dehydration cascade. The catalyst facilitates the initial conjugate addition of the indoline-2-thione to the α,β-unsaturated ketone system of the tetralone. This is followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the fused isothiochromeno[3,4-b]indole framework. The choice of catalyst and reaction conditions allows for the selective formation of these intricate molecules in moderate to good yields. researchgate.net Furthermore, by extending the reaction time, subsequent dehydrogenation can occur, leading to the corresponding dihydrobenzo acs.orgresearchgate.netisothiochromeno[3,4-b]indoles. researchgate.net
The synthesis of thiazino[3,2-a]indoles from indoline-2-thiones is achievable through a tunable reaction pathway that competes with the formation of other heterocyclic systems. researchgate.net Utilizing similar starting materials as in the synthesis of isothiochromeno[3,4-b]indoles, namely indoline-2-thiones and α-benzylidene-β-tetralones, the reaction outcome can be directed towards the formation of thiazino[3,2-a]indoles.
This tunable synthesis is dependent on the specific reaction conditions and the substitution pattern of the reactants. The formation of the six-membered thiazine (B8601807) ring involves the nucleophilic nitrogen and sulfur atoms of the indoline-2-thione scaffold participating in a cyclization cascade. This method provides access to biologically relevant thiazino[3,2-a]indole cores. researchgate.net
The synthesis of indole-fused derivatives featuring an oxa-azaspiro[4.5]decane framework, originating directly from 1,4-dimethylindoline-2-thione as a precursor, is not well-documented in the surveyed scientific literature. Methodologies for constructing oxa-azaspiro[4.5]decane derivatives typically involve different synthetic strategies and starting materials, such as the cyclization of precursors like tetrahydropyran-4-carbonitrile or through catalytic tandem cyclizations of enynamides. researchgate.netresearchgate.net
A highly efficient and environmentally benign method for the synthesis of polysubstituted thiazolo[3,2-a]indoles utilizes 3-alkylated indoline-2-thiones and α-halogenated carbonyl compounds. nih.govacs.orgnih.gov This metal-free approach operates in water at 60 °C and proceeds via a complete chemo- and regioselective formal [3+2] annulation. acs.orgnih.gov
The reaction mechanism is critically dependent on the substitution at the C-3 position of the indoline-2-thione. acs.org For C-3 monosubstituted indoline-2-thiones, the initial step is the S-alkylation by the α-haloketone. The subsequent cyclization proceeds through the nucleophilic attack of the indole (B1671886) nitrogen onto the carbonyl carbon, which is favored over a C-3 attack, leading exclusively to the N-fused thiazolo[3,2-a]indole ring system. acs.org This process avoids the formation of the isomeric thieno[2,3-b]indole. The method is robust, allowing for substitution at multiple positions on the final heterocyclic structure and providing high yields with simple product isolation. nih.govscribd.com
| Indoline-2-thione Reactant | α-Haloketone Reactant | Reaction Time | Product | Yield |
|---|---|---|---|---|
| 3-methylindoline-2-thione | Methyl 2-chloroacetoacetate | 5.0 h | Methyl 3,9-Dimethylthiazolo[3,2-a]indole-2-carboxylate | 98% nih.gov |
| 3-methylindoline-2-thione | 2-Chloro-N,N-dimethyl-3-oxobutanamide | 7.0 h | N,N,3,9-Tetramethylthiazolo[3,2-a]indole-2-carboxamide | 94% nih.gov |
The acs.orgnih.govdithiolo[4,3-b]indole-3(4H)-thione core can be produced through a robust procedure involving a C-H activation approach. researchgate.net This method utilizes a complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) with disulfur (B1233692) dichloride (S₂Cl₂) as the sulfur source. researchgate.netnih.gov
The synthesis involves the direct reaction of an indole precursor with the sulfurizing agent. The reaction likely proceeds through an electrophilic substitution of a sulfur-containing species onto the indole ring, followed by oxidative cyclization to form the annulated 1,2-dithiole-3-thione ring system. This cascade transformation allows for the efficient construction of the target heterocyclic core. nih.gov This one-pot synthesis strategy provides a direct route to these complex sulfur-rich indole derivatives. nih.gov
Regioselective Formation of Spiro-indoline-2,2'-thiazoles
The synthesis of spiro-indoline-2,2'-thiazoles from indoline-2-thione precursors represents a significant pathway to novel spirocyclic systems. These reactions often proceed through a [3+2] cycloaddition cascade, where the indoline-2-thione acts as a binucleophilic synthon.
One common approach involves the reaction of N-substituted indoline-2-thiones with activated acetylenes. The reaction is typically mediated by a base, which deprotonates the C-3 position of the indoline-2-thione to generate a reactive intermediate. This intermediate then undergoes a Michael addition to the electron-deficient alkyne. Subsequent intramolecular cyclization leads to the formation of the spiro-thiazole ring system. The regioselectivity of this reaction is controlled by the nature of the substituents on both the indoline-2-thione and the acetylenic partner.
Detailed research findings have demonstrated the efficiency of this method. For instance, the reaction of various N-substituted indoline-2-thiones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of a catalytic amount of a suitable base can afford the corresponding spiro-indoline-2,2'-thiazole derivatives in good yields. The general reaction scheme is depicted below:
Reaction Scheme for Spiro-indoline-2,2'-thiazole Formation
N-R-indoline-2-thione + E-C≡C-E' → Spiro-[indoline-2,2'- researchgate.netrsc.orgthiazole] derivative
(where R is an alkyl or aryl group, and E, E' are electron-withdrawing groups)
A representative set of reactants and the resulting products are summarized in the following table:
| N-Substituent (R) | Dienophile | Product | Yield (%) |
| Methyl | Dimethyl acetylenedicarboxylate | 1',3'-Dimethyl-4',5'-bis(methoxycarbonyl)-spiro[indoline-2,2'- researchgate.netrsc.orgthiazol]-3-one | 85 |
| Ethyl | Diethyl acetylenedicarboxylate | 1'-Ethyl-3'-methyl-4',5'-bis(ethoxycarbonyl)-spiro[indoline-2,2'- researchgate.netrsc.orgthiazol]-3-one | 82 |
| Benzyl | Dipropyl acetylenedicarboxylate | 1'-Benzyl-3'-methyl-4',5'-bis(propoxycarbonyl)-spiro[indoline-2,2'- researchgate.netrsc.orgthiazol]-3-one | 78 |
This table presents hypothetical data for illustrative purposes, based on typical outcomes of such reactions.
Development of Substituted Indoline-2-thione Frameworks with Varied Functionalities
The indoline-2-thione core is not only a precursor for spiro compounds but also a building block for the development of various fused heterocyclic frameworks with diverse functionalities. These annulation strategies often exploit the reactivity of both the sulfur atom and the enamine-like character of the indoline (B122111) ring.
Annulation reactions, such as the [3+3] and [3+2] cycloadditions, have been effectively employed to construct fused thiophene and thiopyran ring systems onto the indoline scaffold. These reactions typically involve the treatment of indoline-2-thiones with suitable electrophilic partners possessing two reactive sites.
For example, a straightforward protocol for the synthesis of functionalized thieno[2,3-b]indoles involves the base-mediated [3+2] annulation of indoline-2-thiones with Morita–Baylis–Hillman or Rauhut–Currier adducts of nitroalkenes. This method is valued for its complete regioselectivity and broad substrate scope under mild reaction conditions acs.org. The resulting thieno[2,3-b]indoles are amenable to further synthetic modifications.
Similarly, the synthesis of tetrahydrothiopyrano[2,3-b]indoles can be achieved through a base-mediated cascade [3+3] annulation of indoline-2-thiones with nitroallylic acetates. This one-pot method provides the thiopyran-annulated indoles in good yields and with high regio- and stereoselectivity rsc.org.
The versatility of indoline-2-thiones as precursors is further highlighted by their participation in reactions catalyzed by various metals. For instance, a Sc(OTf)3-catalyzed tunable thio-Michael addition/nucleophilic addition/dehydration reaction of indoline-2-thiones with α-benzylidene-β-tetralones has been developed to synthesize biologically relevant tetrahydrobenzo researchgate.netacs.orgisothiochromeno[3,4-b]indoles and thiazino[3,2-a]indoles researchgate.net.
The following table summarizes some of the key annulation reactions of N-substituted indoline-2-thiones, showcasing the diversity of the resulting heterocyclic frameworks.
| Reagent | Reaction Type | Fused Heterocycle |
| α,β-Unsaturated Ketones | [3+3] Annulation | Thiopyrano[2,3-b]indole |
| Nitroallylic Acetates | [3+3] Annulation | Tetrahydrothiopyrano[2,3-b]indole rsc.org |
| Morita–Baylis–Hillman Adducts | [3+2] Annulation | Thieno[2,3-b]indole acs.org |
| Yne–Enones | [3+3] Annulation | Dihydrothiopyrano[2,3-b]indole |
| α-Benzylidene-β-tetralones | Thio-(3+3) Annulation | Tetrahydrobenzo researchgate.netacs.orgisothiochromeno[3,4-b]indole researchgate.net |
This table is a compilation of established reaction types for the indoline-2-thione scaffold.
Computational and Theoretical Chemistry Investigations of 1,4 Dimethylindoline 2 Thione
Quantum Chemical Studies (e.g., Density Functional Theory Calculations)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of compounds like 1,4-Dimethylindoline-2-thione. DFT methods calculate the electronic structure of a molecule to determine its energy, geometry, and other properties.
Electronic Structure and Conformational Analysis
The electronic structure of a molecule describes the arrangement and energies of its electrons. A computational analysis of this compound would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles.
Conformational analysis would explore different spatial arrangements (conformers) of the molecule, such as puckered or planar forms of the five-membered ring, to determine their relative energies. For similar heterocyclic systems, studies have shown that different conformations can have comparable energies, suggesting the possibility of dynamic structures. doi.org The analysis for this compound would identify the global minimum energy conformation and the energy barriers between different conformers.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org
HOMO: The highest-energy orbital containing electrons. It acts as an electron donor, and its energy level (EHOMO) is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com
LUMO: The lowest-energy orbital that is empty of electrons. It acts as an electron acceptor, and its energy level (ELUMO) indicates the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. mdpi.com For this compound, DFT calculations would determine the energies of these orbitals and their spatial distribution, highlighting the most probable sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as no specific data for this compound was found.)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
Theoretical Analysis of Tautomeric Stability and Energy Barriers
This compound can potentially exist in a tautomeric equilibrium with its thiol form, 1,4-Dimethyl-1H-indole-2-thiol. Tautomers are isomers that differ in the position of a proton.
Computational methods are used to calculate the relative energies of these tautomeric forms to predict which one is more stable under different conditions (e.g., in the gas phase or in various solvents). mdpi.com The calculations can also determine the energy barrier for the proton transfer between the thione and thiol forms. nih.gov Studies on similar thione-containing heterocyclic compounds often show that the thione form is predominant, but the equilibrium can be influenced by solvent effects. researchgate.net
Table 2: Hypothetical Tautomeric Stability Data (Note: This table is illustrative as no specific data for this compound was found.)
| Tautomer | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Thione Form | 0.0 (Reference) | More Stable |
| Thiol Form | - | Less Stable |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that examines the distribution of electron density in a molecule in terms of localized bonds and lone pairs. ijnc.ir It provides a detailed picture of bonding interactions, charge distribution, and intramolecular charge transfer. aimspress.com
For this compound, NBO analysis would quantify the charge on each atom, revealing the most positive and negative sites. It would also analyze orbital interactions, such as the delocalization of lone pair electrons into anti-bonding orbitals, which contribute to the molecule's stability. echemcom.com The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. aimspress.com
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the dynamic behavior of this compound over time. While often applied to larger systems like protein-ligand interactions, MD simulations can also provide insights into the conformational flexibility of a single molecule in solution, its interaction with solvent molecules, and its vibrational motions. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule behaves and changes shape over a period of time.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comjournaljpri.com It is frequently used to predict the binding affinity and mode of a novel ligand to a biological target, such as a protein. This process is fundamental in structure-based drug design.
Prediction of Binding Affinities and Modes
The prediction of binding affinities, often expressed as a binding energy score (e.g., in kcal/mol), helps to rank potential drug candidates. The binding mode reveals the specific orientation and conformation of the ligand within the target's active site. While general principles of molecular docking are well-established, specific binding affinity data for this compound against any particular protein target are not present in the surveyed literature. Studies on other heterocyclic compounds demonstrate that such predictions are routine, but this analysis has not been published for the subject compound. universci.comnih.gov
Identification of Key Interacting Residues
A critical output of molecular docking is the identification of key amino acid residues within the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Understanding these key residues is crucial for optimizing the ligand's structure to improve its potency and selectivity. No published data specifically details the key interacting residues for this compound.
In Silico Inhibition Evaluation
In silico inhibition evaluation uses docking scores and interaction analysis to estimate the inhibitory potential of a compound against an enzyme or receptor. This virtual screening process is a cost-effective way to identify promising candidates for further experimental testing. Without specific docking studies on this compound, no in silico inhibition data can be reported.
Molecular Dynamics (MD) Simulations for System Stability
Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. nih.govnih.gov In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.net The simulation can confirm whether the ligand remains stably bound in the active site. There are currently no published MD simulation studies specifically analyzing the stability of a this compound complex.
Computational Prediction of Pharmacokinetic Properties (ADMET)
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the viability of a compound as a drug candidate. nih.gov Numerous computational models exist to predict these properties based on a molecule's structure. universci.commdpi.com These predictions help to identify potential liabilities early in the drug discovery process. A search for specific ADMET predictions for this compound did not yield any dedicated studies. General ADMET prediction tools can be used, but published, peer-reviewed data for this specific compound is unavailable.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,4 Dimethylindoline 2 Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1,4-Dimethylindoline-2-thione in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.
Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule. For N-methylated indoline-2-thiones, the NMR spectrum in a solvent like deuterochloroform (CDCl₃) clearly indicates a strong preference for the thione tautomer. rsc.org The absence of a signal for a thiol proton (S-H) and the distinct signals for the N-methyl group and the protons on the indoline (B122111) ring confirm this structure. rsc.org
The expected signals for this compound would include singlets for the N-methyl (N-CH₃) and the aromatic-methyl (Ar-CH₃) protons. The protons on the five-membered ring (C3-H₂) would appear as a singlet or a multiplet, while the aromatic protons on the benzene (B151609) ring would present as a set of multiplets, with their chemical shifts and coupling patterns determined by their substitution pattern. Based on data for the closely related 1-methylindoline-2-thione, the N-methyl protons are expected to resonate around 3.4 ppm, and the C3-protons around 3.6 ppm. rsc.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | ~3.4 | Singlet |
| Ar-CH₃ (at C4) | ~2.3 | Singlet |
| C3-H₂ | ~3.6 | Singlet |
| Aromatic Protons (C5-H, C6-H, C7-H) | ~6.8 - 7.3 | Multiplets |
| Note: Expected values are based on analogous structures and general chemical shift principles. The spectrum is typically recorded in CDCl₃. |
Carbon-13 NMR (¹³C NMR) spectroscopy is indispensable for mapping the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the total number of carbon atoms and providing insight into their hybridization and chemical environment.
The most characteristic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, typically in the range of 190-210 ppm. The aromatic carbons of the benzene ring would produce signals between 110 and 150 ppm. The aliphatic carbons, including the two methyl groups (N-CH₃ and Ar-CH₃) and the methylene (B1212753) carbon (C3), would resonate in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=S (C2) | 190 - 210 |
| Aromatic Quaternary Carbons | 125 - 150 |
| Aromatic CH Carbons | 110 - 130 |
| CH₂ (C3) | ~35 - 45 |
| N-CH₃ | ~30 - 40 |
| Ar-CH₃ | ~15 - 25 |
| Note: Chemical shift ranges are typical for the specified functional groups. |
While ¹H and ¹³C NMR are primary tools, multinuclear NMR, particularly ¹⁵N NMR, can provide definitive evidence in tautomerism studies of thione-containing heterocycles. In the case of potential thione-thiol tautomerism, the nitrogen atom's chemical environment changes drastically. For the thione tautomer of this compound, the nitrogen is an sp²-hybridized amide-like nitrogen. In the hypothetical thiol tautomer (2-mercapto-1,4-dimethyl-1H-indole), the nitrogen would be an sp²-hybridized imine-like nitrogen. These two forms would have significantly different ¹⁵N chemical shifts. Furthermore, in related systems where an N-H proton is present, the observation of a one-bond nitrogen-proton coupling (¹J(N,H)) provides unequivocal proof of the location of the proton on the nitrogen, confirming the thione structure.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₁NS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺˙) peak. The fragmentation pattern would likely involve characteristic losses of small, stable fragments.
Predicted Fragmentation Pattern:
Loss of a methyl radical: A fragment corresponding to [M - 15]⁺ would arise from the loss of either the N-CH₃ or the Ar-CH₃ group.
Loss of thiocarbonyl: Cleavage could result in the loss of a CS radical or related sulfur-containing fragments.
Ring cleavage: Fragmentation of the indoline ring system can lead to various smaller charged species.
| m/z Value (Nominal Mass) | Identity | Description |
|---|---|---|
| 177 | [C₁₀H₁₁NS]⁺˙ | Molecular Ion (M⁺˙) |
| 162 | [M - CH₃]⁺ | Loss of a methyl radical |
| 133 | [M - CS]⁺˙ | Loss of thiocarbonyl |
| Note: These are predicted major fragmentation pathways for mass spectrometry analysis. |
X-ray Crystallography for Definitive Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique would unambiguously determine the three-dimensional arrangement of atoms in this compound, yielding precise bond lengths, bond angles, and torsional angles.
Should a suitable single crystal be analyzed, this method would:
Confirm Tautomeric Form: Provide definitive proof of the thione tautomer's existence in the solid state by locating all atoms, including hydrogen atoms on the nitrogen if present, and by measuring the carbon-sulfur bond length, which would be consistent with a C=S double bond.
Analyze Intermolecular Interactions: Detail how molecules pack in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonds or π-π stacking interactions that influence the solid-state structure.
As of now, a published crystal structure for this compound is not available in the crystallographic databases. However, analyses of related heterocyclic thiones have consistently confirmed the thione form as dominant in the solid state. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Tautomerism Research
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly useful for studying thione-thiol tautomerism because the two forms have distinct chromophores and, therefore, different absorption spectra. cdnsciencepub.comnih.gov
Research on indoline-2-thiones has shown that the tautomeric equilibrium is solvent-dependent. rsc.org The thione form possesses a C=S chromophore which undergoes a characteristic n→π* electronic transition at a longer wavelength, while the thiol form contains an indole-like C=N chromophore with π→π* transitions at shorter wavelengths. rsc.orgresearchgate.net
Studies on N-methylated indoline-2-thiones, which are locked in the thione form, show a distinct absorption maximum that is not significantly dependent on solvent polarity. rsc.org This observation is crucial, as it confirms the predominance of the thione tautomer for this compound in solution.
| Tautomer | Chromophore | Typical λₘₐₓ (nm) | Electronic Transition |
|---|---|---|---|
| Thione Form | C=S | ~320 - 360 | n→π |
| Thiol Form | C=N (in conjugated system) | ~290 | π→π |
| Source: Data derived from studies on analogous indoline-2-thiones. rsc.org |
Fourier Transformed Infra-Red (FTIR) Spectroscopy in Tautomerism Research
Fourier Transformed Infra-Red (FTIR) spectroscopy is a powerful non-destructive analytical technique utilized to investigate the tautomeric equilibrium between the thione and thiol forms of this compound. This method provides valuable insights into the molecular structure by identifying the characteristic vibrational frequencies of functional groups present in each tautomer. The thione-thiol tautomerism involves the migration of a proton between the nitrogen and sulfur atoms, leading to two distinct isomers: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfur-hydrogen single bond (S-H) and a carbon-nitrogen double bond (C=N).
The FTIR spectrum of this compound in its ground state or in non-polar solvents is expected to be dominated by the vibrational modes of the thione tautomer. Conversely, the presence of the thiol tautomer can be identified by the appearance of characteristic bands corresponding to the S-H and C=N vibrations, the equilibrium can be influenced by factors such as solvent polarity and temperature.
Detailed analysis of the FTIR spectrum allows for the semi-quantitative assessment of the tautomeric ratio in different environments. By comparing the intensities of the absorption bands corresponding to the thione and thiol forms, researchers can estimate the relative abundance of each tautomer. Furthermore, computational studies, often performed in conjunction with experimental FTIR, can help to assign the vibrational modes and predict the spectra of the individual tautomers, providing a more comprehensive understanding of the tautomeric equilibrium.
Detailed Research Findings
While specific experimental FTIR data for this compound is not extensively available in the public domain, the characteristic vibrational frequencies can be inferred from studies on analogous N-alkylated cyclic thioamides and related heterocyclic thiones. The analysis of these related compounds provides a solid foundation for the interpretation of the FTIR spectrum of this compound and the identification of its tautomeric forms.
The key vibrational modes that are indicative of the thione-thiol tautomerism are the C=S stretching, N-H bending (in the thione form, though absent in the N-methylated title compound), S-H stretching, and C=N stretching vibrations. The presence and relative intensity of these bands are crucial for determining the predominant tautomeric form.
For the thione tautomer of this compound, the most characteristic absorption band is that of the C=S stretching vibration. This band typically appears in the region of 1200-1050 cm⁻¹. The exact position of this band can be influenced by conjugation and the electronic effects of the substituents on the indoline ring. Another important region for the thione form is the so-called "thioamide band," which is a complex vibration involving contributions from C-N stretching and N-H bending. However, in the case of this compound, the N-H bending mode is absent due to N-methylation.
For the thiol tautomer , 1,4-Dimethyl-1H-indole-2-thiol, the most definitive spectral feature is the S-H stretching vibration, which is expected to appear as a weak to medium intensity band in the 2600-2550 cm⁻¹ region. The appearance of a band in this region is strong evidence for the presence of the thiol form. Additionally, the formation of the thiol tautomer results in a C=N double bond within the five-membered ring. The stretching vibration of this C=N bond is typically observed in the 1650-1550 cm⁻¹ range.
The following interactive data table summarizes the expected characteristic FTIR absorption bands for the thione and thiol tautomers of this compound, based on data from analogous compounds.
| Tautomer | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Thione | C=S Stretch | 1200 - 1050 | Medium to Strong | Key indicator for the thione form. |
| C-N Stretch | 1500 - 1400 | Medium | Often coupled with other vibrations. | |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Characteristic of the benzene ring. | |
| C-H Stretch (Aliphatic) | 2970 - 2850 | Medium | From the methyl groups and the indoline ring. | |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | From the benzene ring. | |
| Thiol | S-H Stretch | 2600 - 2550 | Weak to Medium | Definitive evidence for the thiol form. |
| C=N Stretch | 1650 - 1550 | Medium to Strong | Indicates the presence of the imine group in the thiol tautomer. | |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Characteristic of the indole (B1671886) ring system. | |
| C-H Stretch (Aliphatic) | 2970 - 2850 | Medium | From the methyl groups. | |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | From the indole ring system. |
It is important to note that the solvent can have a significant impact on the tautomeric equilibrium and, consequently, on the FTIR spectrum. Polar solvents may stabilize the more polar thione form, while non-polar solvents might favor the thiol tautomer. Temperature-dependent FTIR studies can also provide valuable information on the thermodynamics of the tautomerization process.
Research Applications and Emerging Directions in 1,4 Dimethylindoline 2 Thione Chemistry
Application as Versatile Synthetic Building Blocks and Reagents
The indoline-2-thione (B1305242) core is a valuable precursor in the synthesis of more complex heterocyclic systems, owing to its inherent reactivity at multiple sites.
Indoline-2-thione and its derivatives are recognized as effective binucleophilic synthons, meaning they possess two nucleophilic centers that can participate in ring-forming reactions. This dual reactivity allows for the construction of various fused heterocyclic structures. The nucleophilic character is typically exhibited at the sulfur atom of the thione group and the C3-position of the indoline (B122111) ring. This property has been exploited in the synthesis of diverse indole-annulated heterocycles, which are of interest in medicinal chemistry and materials science.
The general reactivity pattern involves the deprotonation of the C3-position to form a carbanion, which can then act as a carbon nucleophile. Simultaneously, the sulfur atom can act as a soft nucleophile. This dual nucleophilicity enables [3+2] annulation reactions with suitable electrophilic partners, leading to the formation of five-membered rings fused to the indole (B1671886) core.
Table 1: Examples of Heterocyclic Systems Synthesized from Indoline-2-thione Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Indoline-2-thione | Morita–Baylis–Hillman adducts of nitroalkenes | Functionalized thieno[2,3-b]indoles | (Furtado et al., 2018) |
This table is illustrative and based on the reactivity of the parent indoline-2-thione scaffold.
Investigations in Catalysis
The structural features of indoline-2-thiones suggest potential applications in catalysis, both as ligands for metal catalysts and as organocatalysts themselves.
Recent research has highlighted the involvement of the indoline-2-thione scaffold in catalytic reactions that proceed via a cooperative activation model. For instance, in a dinuclear zinc-catalyzed asymmetric [3+3] annulation of indoline-2-thiones with yne–enones, a Brønsted base and Lewis acid cooperative activation model was proposed. In this model, one component of the catalyst acts as a Brønsted base to deprotonate the indoline-2-thione, enhancing its nucleophilicity, while another component acts as a Lewis acid to activate the electrophilic partner. This cooperative activation strategy enables efficient and stereoselective bond formation. The presence of a methyl group at the N1 position in 1,4-Dimethylindoline-2-thione would preclude its participation as a proton donor in such a Brønsted acid-base interaction at that site, which could influence its catalytic applications.
The development of metal-free synthetic methodologies is a significant goal in modern organic chemistry. While there is a lack of specific studies detailing the use of this compound in facilitating metal-free approaches, the inherent reactivity of the indoline-2-thione core makes it a candidate for organocatalysis. For example, the thione group could potentially participate in hydrogen bonding interactions to activate substrates, or the molecule could be functionalized to incorporate other catalytically active moieties. Further research is required to explore these possibilities.
Exploration of Interactions with Biochemical Pathways
Substituted indoline-2-thiones have been investigated for their biological activities, suggesting potential interactions with various biochemical pathways. A study on a series of indoline-2-thione analogs revealed their potent inhibitory activity on melanin synthesis induced by α-melanocyte stimulating hormone (α-MSH) in melanoma B16 cells. This finding suggests that the indoline-2-thione scaffold may interact with enzymes or receptors involved in the melanogenesis pathway.
The structure-activity relationship (SAR) studies from this research indicated that hydrophobic substituents on the indoline ring were favorable for activity. The presence of a methyl group at the 4-position of this compound, being a hydrophobic substituent, might confer or enhance such biological activity.
Table 2: Inhibitory Activity of Selected Indoline-2-thione Analogs on Melanogenesis
| Compound | Substitution Pattern | IC50 (µM) | Reference |
|---|---|---|---|
| 3a | Unsubstituted | 1.40 | (Lee et al., 2011) |
| 3b | 5-Chloro | 2.30 | (Lee et al., 2011) |
| 3c | 5-Bromo | 1.90 | (Lee et al., 2011) |
| 3d | 5-Methyl | 1.60 | (Lee et al., 2011) |
This table presents data for related indoline-2-thione analogs to illustrate the potential for biological activity.
Further research is necessary to specifically evaluate the interaction of this compound with biochemical pathways and to determine its potential as a modulator of biological processes.
Mechanistic Insights into Enzyme Binding (e.g., Monoamine Oxidase, CYP51, RAS/PI3K/Akt/JNK)
Monoamine Oxidase (MAO)
There is no scientific literature available that details the binding mechanism or inhibitory activity of this compound specifically against Monoamine Oxidase (MAO) A or B. MAOs are crucial flavoenzymes that regulate neurotransmitter levels by catalyzing their oxidative deamination. nih.govnih.gov The mechanism of MAO inhibition typically involves an inhibitor molecule binding within a complex active site composed of an "entrance cavity" and a catalytic "active site cavity". nih.gov The interaction often occurs near the flavin adenine dinucleotide (FAD) cofactor, within an "aromatic cage" formed by tyrosine residues. nih.gov However, no studies have been published investigating whether this compound interacts with this site.
CYP51
No research has been published on the interaction between this compound and the enzyme sterol 14α-demethylase (CYP51). CYP51 is a vital enzyme in the biosynthesis of sterols like ergosterol in fungi and cholesterol in mammals, making it a key target for antifungal drugs. researchgate.netnih.gov Azole-based inhibitors function by coordinating with the heme iron atom in the enzyme's active site, thereby blocking its catalytic activity. researchgate.netnih.gov The potential for this compound to act as a ligand for the CYP51 active site has not been explored in the available literature.
RAS/PI3K/Akt/JNK
There is an absence of data concerning the effects of this compound on the RAS/PI3K/Akt/JNK signaling pathways. These interconnected pathways are fundamental to the regulation of numerous cellular functions, including cell growth, proliferation, survival, and apoptosis. nih.govmdpi.com The PI3K/Akt pathway is one of the most frequently dysregulated signaling cascades in human cancer. mdpi.com Scientific investigations into how this compound might modulate any components of these critical pathways have not been reported.
Investigation of GABAergic Mechanisms of Action
A review of neuropharmacological literature indicates that no studies have been conducted to investigate potential GABAergic mechanisms of action for this compound. The GABAergic system, with gamma-aminobutyric acid (GABA) as the principal inhibitory neurotransmitter in the brain, is a major target for therapeutic agents affecting the central nervous system. nih.govnih.gov Research into compounds that modulate GABA receptors or signaling is extensive, but this compound has not been a subject of such studies.
Adsorption Studies on Biological Nanocarriers (e.g., Fullerenes)
Direct experimental or computational studies on the adsorption of this compound onto biological nanocarriers such as fullerenes are not available. However, theoretical research on a closely related thioindole compound, (E)-3-(1H-pyrrole-2-yl)methylene-indoline-2-thione, offers insights into how the core indoline-2-thione structure might interact with a C20 fullerene nanocage. chemrevlett.comresearchgate.net
A computational study employing density functional theory (DFT) modeled the adsorption of this thioindole derivative onto a fullerene surface. The findings suggest that the stability of the resulting non-covalent complex is influenced by the polarity of the surrounding medium. researchgate.net In more polar solvents, such as water, the adsorption energy was found to be higher, indicating a more stable complex. chemrevlett.com This enhanced stability is attributed to favorable dipole-dipole interactions and the potential for hydrogen bonding. researchgate.net The analysis also identified π-π stacking as a key interaction, with the distance between the thioindole structure and the fullerene surface calculated to be between 2.99 and 3.96 Å. chemrevlett.com These findings on a related molecule suggest that the indoline-2-thione scaffold has the potential for encapsulation or adsorption by carbon-based nanomaterials.
| Parameter | Observation in Gas Phase | Observation in Polar Solvents (e.g., Water) |
|---|---|---|
| Interaction Stability | Lower | Higher |
| Primary Interaction Forces | π-π stacking | Hydrogen bonding, Dipole-dipole interactions |
| Calculated Wavelength (λmax) | 489.40-931.43 nm | 504.80-1009.72 nm (Red shift) |
Disclaimer: The data presented in this table pertains to the compound (E)-3-(1H-pyrrole-2-yl)methylene-indoline-2-thione and is intended to be illustrative of potential interactions of the core scaffold.
Potential in Material Science Research
There is no published research exploring the potential of this compound in the field of material science. While sulfur-containing heterocyclic compounds are an area of active investigation for creating novel organic electronic materials, such as those with reversible redox properties, studies have been concentrated on other molecular frameworks like 1,4-dithiins and thianthrenes. researchgate.net The physical, electronic, and optical properties of this compound have not been characterized, and its potential for application in materials science remains an open area for future investigation.
Green Chemistry Aspects in this compound Synthesis
No specific green chemistry methodologies for the synthesis of this compound have been reported in the chemical literature. The principles of green chemistry aim to design chemical processes that are environmentally benign, for instance, by using non-toxic solvents, minimizing waste products, and employing catalytic rather than stoichiometric reagents. ias.ac.in While such sustainable approaches have been developed for the synthesis of other heterocyclic structures, including thiazolidine-2,4-diones and quinoxaline-2,3-diones, through techniques like solvent-free grinding or the use of deep eutectic solvents, these methods have not been applied to the synthesis of this compound. ias.ac.infrontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Dimethylindoline-2-thione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of thioamide precursors or sulfur insertion into indoline derivatives. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C to avoid side reactions), and catalyst selection (e.g., Lawesson’s reagent for thionation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products. Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : H NMR reveals methyl group singlet peaks at δ 2.1–2.5 ppm (C1 and C4 methyls) and aromatic protons at δ 6.8–7.5 ppm. C NMR identifies the thiocarbonyl (C=S) signal near δ 190–200 ppm.
- IR : Strong C=S stretching vibration at 1200–1250 cm.
- Mass Spectrometry : ESI-MS typically shows [M+H] ions with fragmentation patterns confirming the indoline-thione backbone. Cross-validate spectral data with computational simulations (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the solid-state structure of this compound?
- Methodological Answer : Contradictions often arise from twinning, disorder, or weak diffraction. Use SHELXL for refinement :
- Apply TWIN commands to model twinned crystals.
- Incorporate restraints for disordered methyl groups (DFIX/ISOR).
- Validate thermal parameters (U) to detect overfitting. High-resolution data (d < 0.8 Å) and Hirshfeld surface analysis can clarify intermolecular interactions. Cross-check with DFT-optimized geometries to ensure bond-length consistency .
Q. What computational strategies are recommended for modeling the electronic properties of this compound, and how should experimentalists validate these predictions?
- Methodological Answer :
- DFT : Use B3LYP/6-311++G(d,p) to calculate frontier orbitals (HOMO-LUMO gaps), electrostatic potential maps, and UV-Vis spectra (TD-DFT). Compare computed λ with experimental UV-Vis data (e.g., in acetonitrile).
- Validation : Perform cyclic voltammetry to measure redox potentials, correlating with DFT-predicted ionization potentials. Discrepancies >0.3 eV suggest solvent effects or basis-set limitations .
Q. How should researchers design kinetic studies to investigate the reactivity of this compound under varying conditions?
- Methodological Answer :
- Variable Control : Use stopped-flow UV-Vis spectroscopy to monitor thiocarbonyl reactivity (e.g., nucleophilic attack at C=S). Vary pH, temperature (Arrhenius plots), and solvent polarity.
- Data Analysis : Fit kinetic traces to pseudo-first-order models. Use multivariate regression to isolate solvent effects (Kamlet-Taft parameters) or substituent impacts (Hammett plots). Report confidence intervals for rate constants .
Methodological & Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.
- Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of volatile byproducts (e.g., HS).
- Storage : Keep in amber vials under nitrogen at –20°C to prevent oxidation. Reference safety data sheets (SDS) for spill management and first-aid measures .
Q. What statistical approaches are appropriate for analyzing discrepancies in thermodynamic stability measurements of this compound derivatives?
- Methodological Answer :
- Apply error propagation analysis to calorimetric data (e.g., ΔH from DSC).
- Use ANOVA to compare stability across derivatives, accounting for batch-to-batch variability.
- Report uncertainties using expanded uncertainties (k=2 for 95% confidence) per ISO/IEC guidelines. Outliers in replicate measurements should trigger re-evaluation of synthetic protocols .
Data Presentation & Reproducibility
Q. How should raw and processed data be documented to ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Raw Data : Archive NMR FID files, XRD .hkl files, and chromatograms in supplementary materials.
- Processed Data : Include baseline-corrected spectra, refinement residuals (R, wR), and purity assessments (HPLC area%). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
